molecular formula C6H7BrN4O B1373102 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide CAS No. 1092394-16-5

2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide

Cat. No.: B1373102
CAS No.: 1092394-16-5
M. Wt: 231.05 g/mol
InChI Key: HSFWPMATVTVYPC-UHFFFAOYSA-N
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Description

2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide is a heterocyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and an amino group at the 2-position

Scientific Research Applications

2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, making it a candidate for drug development and biochemical studies.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The potential of 1,2,4-triazolo[1,5-a]pyrimidines, which include 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide, has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests that there is still much to explore in terms of the biological applications of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis provides a scalable and efficient route that could be adapted for larger-scale production. The use of microwave irradiation accelerates the reaction, reducing the overall production time and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Shares a similar core structure but lacks the amino group at the 2-position.

    1,2,4-Triazolo[1,5-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.

    1,2,4-Triazolo[1,5-a]pyridines with different substituents: Various derivatives with different substituents at different positions.

Uniqueness: 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O.BrH/c7-6-8-5-2-1-4(11)3-10(5)9-6;/h1-3,11H,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFWPMATVTVYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676925
Record name 2-Amino[1,2,4]triazolo[1,5-a]pyridin-6-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092394-16-5
Record name 2-Amino[1,2,4]triazolo[1,5-a]pyridin-6-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-methoxy[1,2,4]triazolo[1,5-a]pyridin-2-amine (780 mg, 4.75 mmol) and 48% hydrobromic acid (3 mL) was stirred under refluxing conditions for 7 hr. 48% Hydrobromic acid (2 mL) was further added, and the mixture was stirred with heating under reflux for 3 hr. The mixture was concentrated under reduced pressure, and diisopropyl ether (2 mL) and ethanol (1 mL) were added to the residue. The precipitate was collected by filtration and washed with diisopropyl ether to give the title compound (984 mg, 89%) as a brown solid.
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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